(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
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Overview
Description
Preparation Methods
The synthesis of RU26988 involves multiple steps, starting from basic steroidal structures. The key steps include the introduction of hydroxyl groups at specific positions and the formation of a triple bond at the 20-yn position. The reaction conditions typically involve the use of strong bases and oxidizing agents.
Chemical Reactions Analysis
RU26988 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
RU26988 is widely used in scientific research, particularly in the fields of endocrinology and pharmacology. It is used to study the interactions between glucocorticoid receptors and mineralocorticoid receptors. This compound helps in understanding the binding affinities and kinetic parameters of these receptors, which is crucial for developing new therapeutic agents for diseases related to these receptors .
Mechanism of Action
RU26988 exerts its effects by binding to glucocorticoid receptors with high affinity and low affinity for mineralocorticoid receptors. This selective binding allows researchers to study the specific actions of glucocorticoids without interference from mineralocorticoid activity. The molecular targets include the glucocorticoid receptor, and the pathways involved are related to the regulation of gene expression and anti-inflammatory responses .
Comparison with Similar Compounds
- Dexamethasone
- 2α-methyl-9α-fluorocortisol
Properties
CAS No. |
74915-58-5 |
---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O3/c1-4-9-22(25)11-8-17-16-6-5-14-12-15(23)7-10-20(14,2)19(16)18(24)13-21(17,22)3/h5-7,10,12,16-19,24-25H,8,11,13H2,1-3H3/t16-,17-,18-,19+,20-,21-,22-/m0/s1 |
InChI Key |
IXJKSIRTUSUXQC-ZXYIWLIBSA-N |
SMILES |
CC#CC1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11,17-dihydroxy-17-(1-propynyl)-androsta-1,4,6-trien-3-one,(11beta,17beta) 11,17-dihydroxy-17-pregnane-1,4,6-triene-20-yn-21-methyl-3-one RU 26988 RU-26988 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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